(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride

Catalog No.
S14053940
CAS No.
M.F
C6H10ClNO2
M. Wt
163.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic ...

Product Name

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride

IUPAC Name

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

InChI

InChI=1S/C6H9NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h5H,2-3H2,1H3,(H,8,9);1H/t5-;/m0./s1

InChI Key

FUUDIAWJUMPFSD-JEDNCBNOSA-N

Canonical SMILES

CC1=NC(CC1)C(=O)O.Cl

Isomeric SMILES

CC1=N[C@@H](CC1)C(=O)O.Cl

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H10ClNO2. It is characterized by a pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. This compound is often found in various biological systems and is significant in medicinal chemistry due to its potential therapeutic properties. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for pharmaceutical applications.

The chemistry of (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride involves several notable reactions:

  • Electrocyclic Ring Closure: This reaction is crucial for synthesizing pyrrole derivatives from chalcones and glycine esters or amides. The resulting intermediates can be oxidized to yield the corresponding pyrroles using stoichiometric oxidants or catalytic copper(II) with air, resulting in good yields.
  • Paal-Knorr Pyrrole Synthesis: This classic method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines, facilitated by iron(III) chloride as a catalyst. This synthesis pathway is fundamental for producing various pyrrole derivatives, including the target compound.
  • Rearrangement Reactions: The compound can undergo rearrangements under specific conditions, leading to the formation of other pyrrole derivatives or functionalized products.

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride exhibits various biological activities due to its structural features:

  • Antimicrobial Activity: Pyrrole derivatives have been noted for their ability to inhibit bacterial growth and exhibit antifungal properties.
  • Cytotoxicity: Some studies suggest that this compound may induce cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects: There are indications that pyrrole derivatives might protect neuronal cells from oxidative stress and apoptosis.

The exact mechanisms of action often involve interactions with specific biological targets and pathways, contributing to their pharmacological profiles .

The synthesis of (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride can be achieved through several methods:

  • Paal-Knorr Synthesis: As previously mentioned, this method uses 2,5-dimethoxytetrahydrofuran and amines under acidic conditions.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple steps into a single reaction vessel without the need for intermediate purification .
  • Functionalization Techniques: Various functionalization strategies can modify the pyrrole ring to enhance biological activity or tailor properties for specific applications.

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride has several applications:

  • Pharmaceuticals: It serves as a building block in the synthesis of drugs targeting various diseases, including cancer and infections.
  • Research: Used in biochemical studies to explore the role of pyrrole derivatives in biological systems.
  • Agricultural Chemicals: Potential applications in developing agrochemicals due to its antimicrobial properties.

Interaction studies of (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride have focused on its binding affinity to various biological targets:

  • Enzyme Inhibition: Research has indicated that this compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Binding: Studies are ongoing to evaluate its interaction with specific receptors in the nervous system and its potential neuroprotective effects .
  • Cellular Uptake Mechanisms: Understanding how this compound enters cells can provide insights into its bioavailability and efficacy.

Several compounds share structural similarities with (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
5-MethylpyrroleC5H7NLacks carboxylic acid functionality; simpler structure
3,4-Dihydro-1H-pyrroleC4H7NNo methyl group at position 5; less sterically hindered
4-Amino-3,4-dihydro-2H-pyrroleC6H8N2Contains an amino group; potential for different biological activity

Each of these compounds has distinct properties and activities that differentiate them from (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride while maintaining a core pyrrole structure. The presence of additional functional groups significantly influences their reactivity and biological interactions .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

163.0400063 g/mol

Monoisotopic Mass

163.0400063 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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